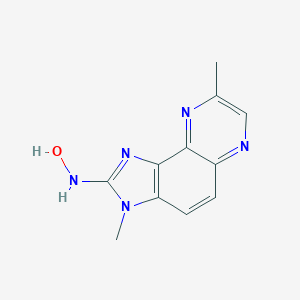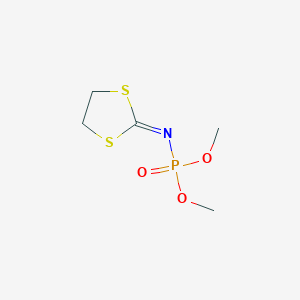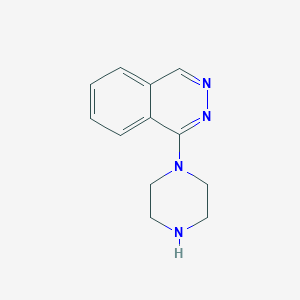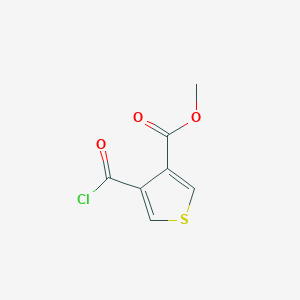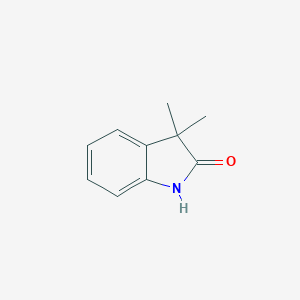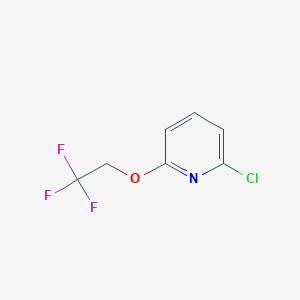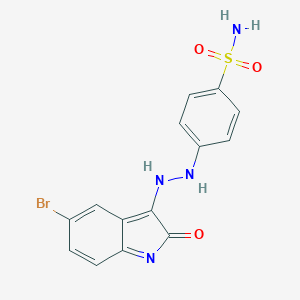![molecular formula C11H4Cl2F3IN4 B045687 5-Amino-3-Cyano-4-Iodo-1-[2,6-Dichlor-4-(Trifluormethyl)phenyl]pyrazol CAS No. 188539-59-5](/img/structure/B45687.png)
5-Amino-3-Cyano-4-Iodo-1-[2,6-Dichlor-4-(Trifluormethyl)phenyl]pyrazol
Übersicht
Beschreibung
5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is a complex organic compound with significant applications in various fields, particularly in the synthesis of insecticides. This compound is known for its role as an intermediate in the production of Fipronil, a broad-spectrum insecticide that disrupts the central nervous system of insects .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is primarily used as an intermediate in the synthesis of more complex molecules, such as insecticides like Fipronil . Its unique structure allows for various modifications, making it a versatile building block.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound’s primary application is in the production of insecticides. Its derivatives are also explored for use in agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole, also known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile, is the GABA receptor in the central nervous system of insects . The GABA receptor plays a crucial role in inhibitory neurotransmission.
Mode of Action
This compound actively disrupts the functioning of the central nervous system in insects by blocking the passage of chloride ions through the GABA receptors . This blockage leads to an overexcitation of the nervous system, causing the death of the insect.
Biochemical Pathways
The affected biochemical pathway is the GABAergic pathway . By blocking the GABA receptors, the compound disrupts the normal flow of chloride ions in the nervous system of the insect. This disruption leads to a series of downstream effects, including overexcitation of the nervous system and eventual death of the insect .
Result of Action
The result of the compound’s action is the death of the insect . By blocking the GABA receptors and disrupting the normal functioning of the insect’s nervous system, the compound causes overexcitation and eventual death .
Safety and Hazards
The dust, vapor, or gas produced by this compound may irritate the eyes, skin, and respiratory system. Appropriate personal protective equipment, such as safety glasses, protective gloves, and a respirator, should be worn when handling this compound. Contact with skin, eyes, and clothing should be avoided .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents under controlled conditions.
Amination: The amino group is typically introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.
Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fipronil: A direct derivative used as an insecticide.
Other pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromo-3,5-dimethylpyrazole share structural similarities but differ in their specific functional groups and applications.
Uniqueness
5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is unique due to its combination of functional groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of complex molecules like Fipronil. Its iodine and trifluoromethyl groups, in particular, provide distinctive chemical properties that are not commonly found together in other compounds.
Eigenschaften
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYLFCCPKXYTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

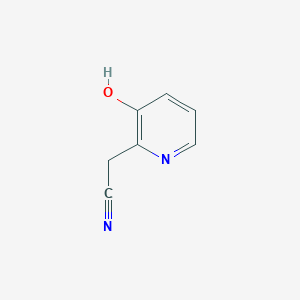
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
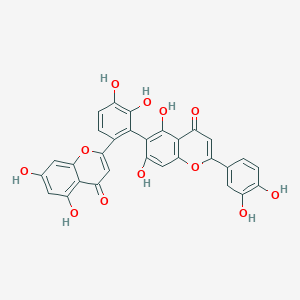

![(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B45614.png)

